molecular formula C15H20N2O3 B4051936 2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one

2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one

Cat. No.: B4051936
M. Wt: 276.33 g/mol
InChI Key: ZYWRBVJJNOXCES-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,6,6-tetramethyl-1-[(2-pyridinylcarbonyl)oxy]-4-piperidinone is 276.14739250 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Catalysis

One of the primary applications of derivatives of 2,2,6,6-tetramethylpiperidine is in catalysis, specifically in the oxidation of primary alcohols to aldehydes. A study demonstrated efficient oxidation of primary alcohols to aldehydes using N-chlorosuccinimide mediated by oxoammonium salts. This process showed very high chemoselectivities, especially when primary alcohols were oxidized in the presence of secondary ones, without overoxidation to carboxylic acids (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Antimycobacterial Activity

Another significant application is in the discovery of antimycobacterial compounds. Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition showed notable in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds demonstrating potency superior to standard treatments (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Development of Novel Nitroxyl Radicals

Research has also focused on developing novel nitroxyl radicals for controlling reactivity with ascorbic acid. This includes the synthesis of tetraethyl-substituted piperidine nitroxyl radicals that exhibit resistance to reduction by ascorbic acid, showing potential as new antioxidants, contrast agents, and radical polymerizers (Kinoshita, Yamada, Yamasaki, Sadasue, Sakai, & Utsumi, 2009).

Singlet Oxygen Detection Sensitivity

Derivatives of 2,2,6,6-tetramethylpiperidine, such as 2,2,6,6-Tetramethyl-4-piperidinol (TEMP), have been utilized to enhance singlet oxygen detection sensitivity in electron spin resonance (ESR). By incorporating TEMP into a water-soluble polymer film, researchers achieved significantly higher ESR intensity for singlet oxygen detection compared to previous methods, providing a new approach to studying oxidative stress and photodynamic therapy (Hosoya, Yenchit, Tadokoro, Oya, & Iwamori, 2018).

Properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2)9-11(18)10-15(3,4)17(14)20-13(19)12-7-5-6-8-16-12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWRBVJJNOXCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1OC(=O)C2=CC=CC=N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one
Reactant of Route 2
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one
Reactant of Route 3
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one
Reactant of Route 4
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one
Reactant of Route 5
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one
Reactant of Route 6
2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one

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